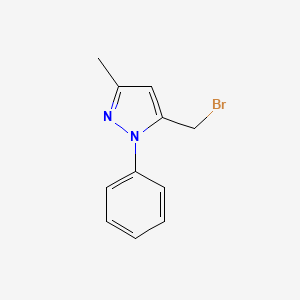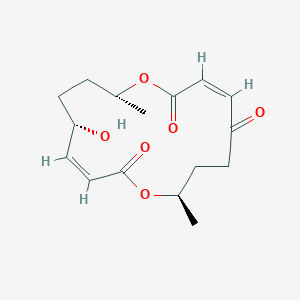
2-Morpholin-4-yl-1-p-tolyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-1-p-tolyl-ethanone is an organic compound with the molecular formula C13H17NO2 It is a derivative of morpholine and toluene, characterized by the presence of a morpholine ring and a p-tolyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholin-4-yl-1-p-tolyl-ethanone typically involves the reaction of p-tolyl ethanone with morpholine under specific conditions. One common method is the condensation reaction between p-tolyl ethanone and morpholine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Morpholin-4-yl-1-p-tolyl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of p-tolyl carboxylic acid or p-tolyl ketone.
Reduction: Formation of 2-morpholin-4-yl-1-p-tolyl-ethanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-Morpholin-4-yl-1-p-tolyl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1-p-tolyl-ethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Morpholin-4-yl-1-phenyl-2-thioxoethanone: Similar structure with a phenyl group instead of a p-tolyl group.
1-(4-morpholinyl)-2-phenyl-1-ethanone: Another derivative with a phenyl group.
2-morpholin-4-yl-1-phenyl-2-thioxoethanone: Contains a thioxo group instead of an ethanone group.
Uniqueness
2-Morpholin-4-yl-1-p-tolyl-ethanone is unique due to the presence of both the morpholine ring and the p-tolyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and in pharmacological research.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
InChI Key |
YCKYFDHMRZUKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-{[(4-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B12071215.png)



![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)
